L-Homoarginine

Catalog No.
S530046
CAS No.
156-86-5
M.F
C7H16N4O2
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Homoarginine

CAS Number

156-86-5

Product Name

L-Homoarginine

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1

InChI Key

QUOGESRFPZDMMT-YFKPBYRVSA-N

SMILES

C(CCN=C(N)N)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Homoarginine; L-Homoarginine; NSC-27429; NSC27429; NSC 27429;

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](C(=O)O)N

Description

The exact mass of the compound L-Homoarginine is 188.1273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88868. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Homoarginine is a nonproteinogenic alpha-amino acid that serves as a structural analogue of arginine, differing by an additional methylene group in its side chain. It is also recognized as the guanidino derivative of lysine. This compound plays a significant role in various physiological processes, primarily by enhancing the availability of nitric oxide, which is crucial for endothelial function and cardiovascular health. At physiological pH, L-homoarginine exists in a cationic form due to the protonation of its guanidino group, influencing its interactions with biological systems .

L-Homoarginine's mechanism of action in the body is still being explored. However, research suggests it might influence cardiovascular health through its interaction with the L-arginine-NO pathway []. L-arginine is a precursor for NO, a molecule that relaxes blood vessels and improves blood flow []. L-Homoarginine's ability to compete with L-arginine for enzymes involved in NO production may modulate this pathway []. Additionally, L-Homoarginine might have independent effects on blood vessel function through mechanisms not fully understood [].

L-Homoarginine exhibits various biological activities that underscore its importance in human health:

  • Cardiovascular Health: Low plasma concentrations of L-homoarginine have been linked to increased risks of cardiovascular events and mortality. Studies indicate that it is an independent predictor of outcomes such as myocardial infarction and stroke .
  • Microbial Inhibition: It has shown inhibitory effects against certain pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting potential antimicrobial properties .
  • Toxicity: While beneficial in many contexts, L-homoarginine can be toxic to certain organisms, including insects and rodents, indicating a need for caution in its application .

L-Homoarginine is synthesized through pathways similar to those involved in the urea cycle:

  • Ornithine Transcarbamylase Pathway: This enzyme catalyzes the transaminidation reaction of lysine to produce L-homoarginine, although it has a higher affinity for ornithine .
  • Glycine Amidinotransferase Pathway: Another pathway involves glycine amidinotransferase transferring an amidino group from arginine to lysine, leading to the formation of L-homoarginine instead of guanidinoacetic acid, which is typically produced when glycine is the acceptor .

Studies have focused on the interactions between L-homoarginine and other compounds:

  • Cationic Amino Acid Transporters: L-Homoarginine competes with L-arginine for uptake via cationic amino acid transporters (CATs), particularly CAT1 and CAT2B. This competitive inhibition affects its bioavailability and physiological effects .
  • Enzyme Interactions: It interacts with nitric oxide synthases and arginases, exhibiting lower affinity compared to L-arginine, which may lead to unique regulatory roles in metabolic pathways involving these enzymes .

L-Homoarginine shares structural similarities with several other amino acids and derivatives. Below is a comparison highlighting its uniqueness:

CompoundStructureKey FeaturesUniqueness
ArginineC6H14N4O2Proteinogenic amino acid; precursor to nitric oxidePrimary substrate for nitric oxide synthesis
LysineC6H14N2O2Essential amino acid; involved in protein synthesisPrecursor for homoarginine
Guanidinoacetic AcidC5H10N4O2Intermediate in creatine synthesisDoes not directly produce nitric oxide
CitrullineC6H13N3O3Non-essential amino acid; involved in urea cyclePrecursor to arginine

L-Homoarginine's distinct structural feature (an additional methylene group) allows it to serve unique roles in biochemical pathways compared to these similar compounds. Its specific interactions with transporters and enzymes further emphasize its unique position within amino acid metabolism.

L-Homoarginine is a nonproteinogenic cationic amino acid that serves as a structural homolog of L-arginine, differing by an additional methylene group in its carbon chain [1]. This compound has emerged as an important biomarker in cardiovascular and renal health, with low circulating concentrations associated with increased mortality risk [2] [3] [4]. The biosynthesis of L-homoarginine involves multiple enzymatic pathways, sophisticated regulatory mechanisms, and tissue-specific expression patterns that collectively maintain physiological homeostasis.

Primary Synthetic Pathways

The biosynthesis of L-homoarginine occurs through three main enzymatic pathways, each contributing differently to overall production depending on tissue type and physiological conditions.

Arginine:Glycine Amidinotransferase (AGAT) Pathway

The Arginine:Glycine Amidinotransferase pathway represents the predominant route for L-homoarginine biosynthesis in mammals [2] [3] [4]. AGAT, encoded by the GATM gene, catalyzes the transfer of the amidino group from L-arginine to L-lysine, producing L-homoarginine and L-ornithine as products [5] [6]. This reaction demonstrates the promiscuous activity of AGAT, which primarily functions in creatine biosynthesis by transferring the amidino group from L-arginine to glycine [7].

The enzyme exhibits dual substrate specificity, utilizing both glycine and lysine as amidino acceptors [6] [8]. When lysine serves as the acceptor instead of glycine, the reaction yields L-homoarginine rather than guanidinoacetate [9]. This substrate promiscuity has been experimentally confirmed through stable isotope labeling studies, where AGAT-expressing cells demonstrated the ability to synthesize homoarginine from arginine and lysine [4] [10].

AGAT operates through a complex catalytic mechanism involving a Cysteine-Histidine-Aspartate catalytic triad located at the bottom of a long, narrow channel within the enzyme structure [5]. The enzyme exhibits a novel symmetry with fivefold pseudosymmetry of beta-beta-alpha-beta modules, resembling a basket with handles [5]. The active site facilitates the temporary covalent bonding of the amidino group to the cysteine residue, while the histidine residue participates in general acid-base catalysis [5].

Kinetic studies have revealed that AGAT demonstrates varying affinity for different substrates. The enzyme shows higher efficiency when utilizing ornithine-related substrates compared to lysine-derived substrates, as demonstrated in bacterial systems where the enzyme transferred amino groups from N2-acetylornithine sixteen times more efficiently than from N2-acetyllysine [11] [12].

Ornithine Transcarbamylase (OTC) Mechanism

Ornithine Transcarbamylase provides an alternative pathway for L-homoarginine synthesis through the urea cycle machinery [1] [13] [14]. OTC, encoded by a gene located on the X chromosome, catalyzes the reaction between carbamoyl phosphate and ornithine to form citrulline under normal conditions [14] [15]. However, the enzyme exhibits substrate promiscuity similar to AGAT, allowing it to utilize lysine as an alternative substrate [1].

When lysine replaces ornithine as the substrate, OTC catalyzes the formation of homocitrulline from carbamoyl phosphate and lysine [1] [16]. This homocitrulline can subsequently be converted to L-homoarginine through a series of reactions analogous to those in the urea cycle [16] [17]. The process involves the sequential action of argininosuccinate synthase and argininosuccinate lyase, which convert homocitrulline to homoargininosuccinate and finally to L-homoarginine [18].

OTC exists as a homotrimeric protein with three active sites located at the cleft between monomers [14]. The enzyme contains distinct binding domains for carbamoyl phosphate at the N-terminal end and for the amino acid substrate at the C-terminal end [14]. The binding of carbamoyl phosphate induces a global conformational change, while amino acid binding triggers movement of conserved SMG loops that close the active site [14].

The tissue distribution of OTC is primarily restricted to the mitochondrial matrix of hepatocytes and intestinal epithelial cells [19] [13]. This localization pattern influences the tissue-specific contribution of the OTC pathway to L-homoarginine synthesis, with the liver and small intestine serving as primary sites for this alternative synthetic route [20].

Lysine-Derived Synthesis

The lysine-derived synthesis pathway represents a less well-characterized route for L-homoarginine production that involves the sequential conversion of lysine through intermediate compounds [16] [17]. This pathway has been documented in early studies that demonstrated increased urinary excretion of homocitrulline and homoarginine following lysine ingestion in healthy adults [17].

The pathway begins with the conversion of lysine to homocitrulline through mechanisms that remain incompletely understood but may involve multiple enzymatic steps [16]. The homocitrulline intermediate can then enter the arginine biosynthetic machinery, where it undergoes conversion to homoargininosuccinate through the action of argininosuccinate synthase [9]. Subsequently, argininosuccinate lyase cleaves homoargininosuccinate to produce L-homoarginine and fumarate [18].

This synthesis route demonstrates the interconnected nature of amino acid metabolism, where lysine catabolism can contribute to the production of arginine-related compounds [21] [22]. The pathway appears to be quantitatively minor compared to the AGAT route but may become physiologically relevant under specific conditions such as high lysine intake or altered enzyme expression [22].

Research in prokaryotic systems has revealed evolutionary relationships between lysine and arginine biosynthetic pathways that may provide insights into mammalian L-homoarginine synthesis [23] [11]. In thermophilic bacteria, homologous enzymes participate in both lysine and arginine biosynthesis, suggesting conserved mechanisms that may operate in higher organisms [11] [24].

Enzymatic Regulation of Biosynthesis

The regulation of L-homoarginine biosynthesis involves multiple mechanisms that operate at transcriptional, post-transcriptional, and post-translational levels to maintain physiological homeostasis [25] [26].

End-Product Inhibition

L-homoarginine biosynthesis is subject to negative feedback regulation by both creatine and homoarginine itself [25]. AGAT protein expression in kidney tissue demonstrates significant downregulation in response to creatine supplementation, consistent with end-product repression mechanisms [25] [27]. This regulatory mechanism prevents excessive accumulation of creatine and maintains metabolic balance.

Homoarginine supplementation produces similar downregulation of AGAT protein expression, indicating that the amino acid can regulate its own synthesis through feedback inhibition [25]. This autoregulatory mechanism operates at the protein level rather than through direct enzyme inhibition, suggesting transcriptional or post-transcriptional control mechanisms [25].

Substrate Availability

The biosynthesis of L-homoarginine is directly influenced by the availability of precursor amino acids, particularly L-arginine and L-lysine [6] [8]. Kinetic studies have determined equilibrium constants for AGAT-catalyzed reactions, revealing how substrate concentrations affect reaction rates and product formation [6]. The enzyme exhibits Michaelis-Menten kinetics with distinct Km values for different substrates, allowing for competitive interactions between arginine and lysine for the amidino donor role [28].

Dietary supplementation with L-arginine produces dose-dependent increases in whole-body L-homoarginine synthesis in animal models [22]. This response demonstrates the direct relationship between substrate availability and biosynthetic capacity, although the relationship is not strictly linear due to regulatory mechanisms [22].

Transcriptional Regulation

Gene expression of key enzymes in L-homoarginine biosynthesis is controlled by tissue-specific transcriptional regulatory elements [20] [29]. The GATM gene promoter contains binding sites for transcription factors including Upstream Stimulatory Factor 1 (USF1) and USF2, which modulate enzyme expression in response to metabolic demands [29].

Single nucleotide polymorphisms in regulatory regions can significantly affect enzyme expression and consequently homoarginine concentrations [29]. The rs1346268 variant in the GATM gene is associated with altered mRNA levels in multiple tissues, demonstrating the functional significance of transcriptional regulation [29].

Post-Translational Modifications

AGAT activity can be modulated through post-translational modifications, although the specific mechanisms remain incompletely characterized [26]. The enzyme structure contains potential sites for phosphorylation and other modifications that could influence catalytic activity or substrate specificity [5].

The complex tertiary structure of AGAT, with its distinctive basket-like conformation and catalytic triad, provides multiple sites for regulatory interactions [5]. These structural features may allow for allosteric regulation or protein-protein interactions that modulate enzyme function in response to cellular conditions [26].

Tissue-Specific Synthesis

L-homoarginine biosynthesis exhibits pronounced tissue-specific patterns that reflect the differential expression of key enzymes and metabolic requirements of various organs [30] [31] [32].

Kidney

The kidney serves as the primary site for L-homoarginine synthesis, expressing high levels of AGAT in both cortical and medullary regions [30] [33] [31]. AGAT mRNA expression is highest in kidney tissue compared to other organs, consistent with the organ's role as the major source of circulating homoarginine [29] [32]. The enzyme localizes to both cytoplasmic and mitochondrial compartments within renal cells, facilitating efficient substrate utilization [34].

Functional studies using nephrectomy models have demonstrated that kidney removal dramatically reduces circulating homoarginine concentrations, confirming the organ's central role in systemic homoarginine homeostasis [33]. The kidney also expresses argininosuccinate synthase and lyase, enabling conversion of homocitrulline to homoarginine through the alternative pathway [20].

Liver

The liver contributes to L-homoarginine synthesis through moderate AGAT expression and high OTC activity [30]. Hepatic AGAT is primarily involved in creatine biosynthesis, but the enzyme's promiscuous activity allows for homoarginine production when substrate ratios favor lysine utilization [19]. The liver's role in the urea cycle positions it as a potential site for OTC-mediated homoarginine synthesis, particularly during periods of high protein metabolism [13].

Hepatic expression of AGAT responds to nutritional status and metabolic demands, with enzyme levels influenced by dietary protein intake and energy balance [35]. The liver's central role in amino acid metabolism makes it a key regulator of substrate availability for homoarginine synthesis in peripheral tissues [26].

Pancreas

The pancreas exhibits unique characteristics in homoarginine metabolism, being the only organ to express appreciable levels of both AGAT and Guanidinoacetate N-methyltransferase (GAMT) while lacking detectable creatine transporter expression [30]. This pattern suggests that the pancreas may function as a self-contained system for creatine and homoarginine metabolism [25].

Pancreatic AGAT expression demonstrates organ-specific regulatory mechanisms that differ from those observed in kidney and liver [25]. The absence of feedback regulation by creatine and homoarginine in pancreatic tissue suggests specialized control mechanisms that may relate to the organ's endocrine and exocrine functions [30].

Brain

Brain tissue exhibits low AGAT expression but may contribute to local homoarginine metabolism for neurological functions [30] [32]. The blood-brain barrier restricts amino acid transport, making local synthesis potentially important for maintaining adequate homoarginine concentrations in neural tissues [36]. Homoarginine supplementation has been shown to restore expression of genes relevant to cerebrovascular function, including Kcnip3 and Ivd [36].

Other Tissues

Heart, skeletal muscle, and other tissues demonstrate low AGAT expression and rely primarily on creatine transporters for uptake of homoarginine and related compounds [30]. These tissues may contribute minimally to systemic homoarginine production but can respond to circulating concentrations through transport mechanisms [28].

Genetic Factors Influencing Synthesis

Genetic variation significantly influences L-homoarginine biosynthesis through polymorphisms in key enzyme genes and regulatory elements [29].

GATM Gene Variants

The GATM gene, located on chromosome 15q21, shows the strongest genetic association with plasma homoarginine concentrations [29] [4]. Multiple single nucleotide polymorphisms (SNPs) within and around the GATM locus demonstrate genome-wide significant associations with homoarginine levels [29].

The lead SNP rs1153858, located approximately 600 base pairs downstream of the GATM gene, shows a P-value of 1.25×10^-45 in combined genome-wide association studies [29]. This variant demonstrates high linkage disequilibrium with rs1288775, a nonsynonymous coding variant that causes glutamine to histidine substitution at position 110 [29]. Although bioinformatics predictions suggest this amino acid change is benign, it may still influence enzyme function or stability [29].

Expression quantitative trait locus (eQTL) analysis has identified rs1346268 as being associated with GATM mRNA levels in multiple tissues [29]. The minor allele correlates with lower mRNA expression, while the rs1153858 minor allele associates with higher serum homoarginine, suggesting complex regulatory relationships [29].

CPS1 Gene Polymorphisms

Carbamoyl phosphate synthetase 1 (CPS1) variants on chromosome 2q34 show secondary associations with homoarginine concentrations [29]. The rs7422339 variant encodes a threonine to asparagine substitution (T1406N) that results in 20-30% higher enzymatic activity [29]. This polymorphism influences multiple metabolites including homoarginine, arginine, and homocysteine, reflecting the interconnected nature of amino acid metabolism [29].

AGXT2 and Other Loci

Alanine-glyoxylate aminotransferase 2 (AGXT2) variants on chromosome 5p13.2 show suggestive associations with homoarginine levels [29]. AGXT2 functions in homoarginine catabolism by converting homoarginine to 6-guanidino-2-oxocaproic acid, providing a mechanism for homoarginine clearance [37]. Genetic variants affecting AGXT2 expression or activity could influence steady-state homoarginine concentrations by altering catabolism rates [37].

Clinical Implications

Genetic variants in homoarginine metabolism genes have clinical relevance for disease risk assessment and therapeutic targeting [29]. AGAT deficiency, caused by rare mutations in the GATM gene, results in severe depletion of brain creatine and developmental abnormalities [29]. Less severe variants may contribute to cardiovascular disease risk through effects on homoarginine concentrations [29].

Nutritional and Metabolic Regulators of Biosynthesis

L-homoarginine biosynthesis responds to various nutritional and metabolic factors that influence enzyme expression, substrate availability, and pathway flux [38] [39] [40].

Dietary Protein and Amino Acids

Dietary intake of protein and specific amino acids directly affects L-homoarginine synthesis through substrate availability and metabolic signaling [22] [41]. L-arginine supplementation produces dose-dependent increases in homoarginine synthesis, with effects observed in both short-term and chronic administration [22] [39].

L-citrulline supplementation provides an alternative approach to enhancing homoarginine synthesis by increasing arginine availability through the citrulline-arginine pathway [38] [40]. Citrulline bypasses hepatic metabolism and can effectively increase circulating arginine concentrations, thereby providing substrate for AGAT-mediated homoarginine synthesis [40].

Lysine intake also influences homoarginine production, as demonstrated by increased urinary excretion following lysine administration [17] [41]. However, excessive lysine can create competitive inhibition for transport systems and may interfere with arginine utilization [41].

Metabolic State and Energy Balance

Energy metabolism and cellular energy status influence homoarginine biosynthesis through effects on enzyme expression and activity [26]. The connection between homoarginine and creatine metabolism links amino acid synthesis to cellular energy requirements [27] [25].

During periods of increased energy demand, such as exercise or metabolic stress, the demand for creatine synthesis may alter the balance between AGAT substrates, potentially affecting homoarginine production [26]. The enzyme's dual role in both creatine and homoarginine synthesis creates metabolic competition that responds to physiological needs [6].

Hormonal Regulation

Hormonal factors influence homoarginine biosynthesis through effects on gene expression and metabolic pathway regulation [38] [42]. Insulin affects arginine formation from citrulline and may indirectly influence homoarginine synthesis through substrate availability [33].

Pregnancy represents a unique physiological state where homoarginine concentrations show significant changes [38] [42]. Serum homoarginine levels increase during normal pregnancy, with the greatest changes observed during gestation and after delivery [38]. These changes may relate to altered amino acid metabolism, hormonal influences, or increased metabolic demands [42].

Age and Development

Homoarginine concentrations vary with age, with higher levels observed in children compared to adults [38] [32]. This age-related pattern may reflect developmental differences in protein synthesis rates, enzyme expression patterns, or metabolic requirements [32]. The decline in homoarginine concentrations with aging correlates with increased cardiovascular disease risk, suggesting potential therapeutic implications [38].

Pharmacological Interventions

Certain medications can influence homoarginine biosynthesis and concentrations [6]. Metformin treatment in patients with Becker muscular dystrophy resulted in effects on serum homoarginine concentrations, suggesting that metabolic modulators can impact amino acid synthesis pathways [6].

Inorganic nitrate supplementation has been shown to enhance homoarginine biosynthesis in healthy young men, possibly through effects on the nitric oxide pathway or amino acid metabolism [38]. This finding suggests potential therapeutic approaches for modulating homoarginine concentrations through nutritional interventions [40].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

188.12732577 g/mol

Monoisotopic Mass

188.12732577 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

213 - 215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JF751CK38I

Other CAS

156-86-5
1483-01-8

Wikipedia

Homoarginine

Dates

Last modified: 08-15-2023
1: Zinellu A, Paliogiannis P, Carru C, Mangoni AA. Homoarginine and all-cause mortality: A systematic review and meta-analysis. Eur J Clin Invest. 2018 May 28:e12960. doi: 10.1111/eci.12960. [Epub ahead of print] Review. PubMed PMID: 29806958.
2: Dunham NP, Chang WC, Mitchell AJ, Martinie RJ, Zhang B, Bergman JA, Rajakovich LJ, Wang B, Silakov A, Krebs C, Boal AK, Bollinger JM Jr. Two Distinct Mechanisms for C-C Desaturation by Iron(II)- and 2-(Oxo)glutarate-Dependent Oxygenases: Importance of α-Heteroatom Assistance. J Am Chem Soc. 2018 Jun 13;140(23):7116-7126. doi: 10.1021/jacs.8b01933. Epub 2018 Jun 4. PubMed PMID: 29708749; PubMed Central PMCID: PMC5999578.
3: Baldassarri F, Schwedhelm E, Atzler D, Böger RH, Cordts K, Haller B, Pressler A, Müller S, Suchy C, Wachter R, Düngen HD, Hasenfuss G, Pieske B, Halle M, Edelmann F, Duvinage A. Relationship between exercise intervention and NO pathway in patients with heart failure with preserved ejection fraction. Biomarkers. 2018 Apr 12:1-11. doi: 10.1080/1354750X.2018.1460762. [Epub ahead of print] PubMed PMID: 29619838.
4: Da Boit M, Tommasi S, Elliot D, Zinellu A, Sotgia S, Sibson R, Meakin JR, Aspden RM, Carru C, Mangoni AA, Gray SR. Sex Differences in the Associations between L-Arginine Pathway Metabolites, Skeletal Muscle Mass and Function, and their Responses to Resistance Exercise, in Old Age. J Nutr Health Aging. 2018;22(4):534-540. doi: 10.1007/s12603-017-0964-6. PubMed PMID: 29582894.
5: Tommasi S, Elliot DJ, Da Boit M, Gray SR, Lewis BC, Mangoni AA. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance. Sci Rep. 2018 Feb 27;8(1):3697. doi: 10.1038/s41598-018-22099-x. PubMed PMID: 29487337; PubMed Central PMCID: PMC5829263.
6: Konieczna L, Pyszka M, Okońska M, Niedźwiecki M, Bączek T. Bioanalysis of underivatized amino acids in non-invasive exhaled breath condensate samples using liquid chromatography coupled with tandem mass spectrometry. J Chromatogr A. 2018 Mar 23;1542:72-81. doi: 10.1016/j.chroma.2018.02.019. Epub 2018 Feb 12. PubMed PMID: 29477235.
7: Wong A, Bryzek D, Dobosz E, Scavenius C, Svoboda P, Rapala-Kozik M, Lesner A, Frydrych I, Enghild J, Mydel P, Pohl J, Thompson PR, Potempa J, Koziel J. A Novel Biological Role for Peptidyl-Arginine Deiminases: Citrullination of Cathelicidin LL-37 Controls the Immunostimulatory Potential of Cell-Free DNA. J Immunol. 2018 Apr 1;200(7):2327-2340. doi: 10.4049/jimmunol.1701391. Epub 2018 Feb 23. PubMed PMID: 29475987; PubMed Central PMCID: PMC5860981.
8: Mena-Ulecia K, Gonzalez-Norambuena F, Vergara-Jaque A, Poblete H, Tiznado W, Caballero J. Study of the affinity between the protein kinase PKA and homoarginine-containing peptides derived from kemptide: Free energy perturbation (FEP) calculations. J Comput Chem. 2018 Jun 15;39(16):986-992. doi: 10.1002/jcc.25176. Epub 2018 Feb 5. PubMed PMID: 29399821.
9: Schönhoff M, Weineck G, Hoppe J, Hornig S, Cordts K, Atzler D, Gerloff C, Böger R, Neu A, Schwedhelm E, Choe CU. Cognitive performance of 20 healthy humans supplemented with L-homoarginine for 4 weeks. J Clin Neurosci. 2018 Apr;50:237-241. doi: 10.1016/j.jocn.2018.01.035. Epub 2018 Feb 1. PubMed PMID: 29396070.
10: Boyko A, Ksenofontov A, Ryabov S, Baratova L, Graf A, Bunik V. Delayed Influence of Spinal Cord Injury on the Amino Acids of NO(•) Metabolism in Rat Cerebral Cortex Is Attenuated by Thiamine. Front Med (Lausanne). 2018 Jan 15;4:249. doi: 10.3389/fmed.2017.00249. eCollection 2017. PubMed PMID: 29379782; PubMed Central PMCID: PMC5775235.
11: Asakawa D, Takahashi H, Iwamoto S, Tanaka K. De Novo Sequencing of Tryptic Phosphopeptides Using Matrix-Assisted Laser Desorption/Ionization Based Tandem Mass Spectrometry with Hydrogen Atom Attachment. Anal Chem. 2018 Feb 20;90(4):2701-2707. doi: 10.1021/acs.analchem.7b04635. Epub 2018 Feb 6. PubMed PMID: 29359928.
12: Tsikas D, Bollenbach A, Hanff E, Kayacelebi AA. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes. Cardiovasc Diabetol. 2018 Jan 4;17(1):1. doi: 10.1186/s12933-017-0656-x. PubMed PMID: 29301528; PubMed Central PMCID: PMC5753492.
13: Faller KME, Atzler D, McAndrew DJ, Zervou S, Whittington HJ, Simon JN, Aksentijevic D, Ten Hove M, Choe CU, Isbrandt D, Casadei B, Schneider JE, Neubauer S, Lygate CA. Impaired cardiac contractile function in arginine:glycine amidinotransferase knockout mice devoid of creatine is rescued by homoarginine but not creatine. Cardiovasc Res. 2018 Mar 1;114(3):417-430. doi: 10.1093/cvr/cvx242. PubMed PMID: 29236952; PubMed Central PMCID: PMC5982714.
14: Mann E, Kluesener R, Boschann F, Ruppert J, Armbruster FP, Meinitzer A, Melzer C, Dschietzig TB. Homoarginine Associates with Zonulin and Tryptophan - Findings in a High-Risk Cohort of Patients Carrying an AICD. Clin Lab. 2017 Nov 1;63(11):1911-1918. doi: 10.7754/Clin.Lab.2017.170725. PubMed PMID: 29226642.
15: Kudo T, Nakatani S, Kakizaki M, Arai A, Ishida K, Wada M, Kobata K. Supplemented Chondroitin Sulfate and Hyaluronic Acid Suppress Mineralization of the Chondrogenic Cell Line, ATDC5, via Direct Inhibition of Alkaline Phosphatase. Biol Pharm Bull. 2017;40(12):2075-2080. doi: 10.1248/bpb.b17-00059. PubMed PMID: 29199232.
16: Aula H, Skyttä T, Tuohinen S, Luukkaala T, Hämäläinen M, Virtanen V, Raatikainen P, Moilanen E, Kellokumpu-Lehtinen PL. Adjuvant Breast Cancer Treatments Induce Changes in Homoarginine Level - A Prospective Observational Study. Anticancer Res. 2017 Dec;37(12):6815-6824. PubMed PMID: 29187460.
17: Radhakutty A, Mangelsdorf BL, Drake SM, Rowland A, Smith MD, Mangoni AA, Thompson CH, Burt MG. Opposing effects of rheumatoid arthritis and low dose prednisolone on arginine metabolomics. Atherosclerosis. 2017 Nov;266:190-195. doi: 10.1016/j.atherosclerosis.2017.10.004. Epub 2017 Oct 6. PubMed PMID: 29035782.
18: Ballard KD, Duguid RM, Berry CW, Dey P, Bruno RS, Ward RM, Timmerman KL. Effects of prior aerobic exercise on sitting-induced vascular dysfunction in healthy men. Eur J Appl Physiol. 2017 Dec;117(12):2509-2518. doi: 10.1007/s00421-017-3738-2. Epub 2017 Oct 10. PubMed PMID: 29018989.
19: Raedle-Hurst T, Mueller M, Meinitzer A, Maerz W, Dschietzig T. Homoarginine-A prognostic indicator in adolescents and adults with complex congenital heart disease? PLoS One. 2017 Sep 8;12(9):e0184333. doi: 10.1371/journal.pone.0184333. eCollection 2017. PubMed PMID: 28886170; PubMed Central PMCID: PMC5590899.
20: Olkowicz M, Debski J, Jablonska P, Dadlez M, Smolenski RT. Application of a new procedure for liquid chromatography/mass spectrometry profiling of plasma amino acid-related metabolites and untargeted shotgun proteomics to identify mechanisms and biomarkers of calcific aortic stenosis. J Chromatogr A. 2017 Sep 29;1517:66-78. doi: 10.1016/j.chroma.2017.08.024. Epub 2017 Aug 12. PubMed PMID: 28851525. a

Explore Compound Types